molecular formula C11H17N3O5 B6183320 methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate CAS No. 2751603-04-8

methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

Cat. No.: B6183320
CAS No.: 2751603-04-8
M. Wt: 271.3
InChI Key:
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Description

Methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is a complex organic compound that features a diazo group, a tert-butoxycarbonyl (Boc) protected amine, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the amino acid derivative, which serves as the backbone for the compound.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Formation of the Diazo Group: The diazo group is introduced through a diazotization reaction, often using reagents like diazomethane or tosyl azide in the presence of a base.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazo group, leading to the formation of oxo compounds.

    Reduction: Reduction of the diazo group can yield amines or other reduced derivatives.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions, allowing for subsequent substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its diazo group is particularly useful for cyclopropanation reactions and the formation of carbenes.

Biology and Medicine

The compound’s ability to form reactive intermediates makes it valuable in the development of pharmaceuticals. It can be used to synthesize enzyme inhibitors, receptor ligands, and other bioactive molecules.

Industry

In the materials science field, this compound can be used to create polymers and other materials with specific properties

Mechanism of Action

The mechanism by which methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate exerts its effects involves the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-5-diazo-4-oxopentanoate: Lacks the Boc protection, making it more reactive but less stable.

    Ethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the diazo group, resulting in different reactivity and applications.

Uniqueness

Methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is unique due to the presence of both a diazo group and a Boc-protected amine. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

2751603-04-8

Molecular Formula

C11H17N3O5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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